molecular formula C17H30N2O2 B14290017 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol CAS No. 121118-44-3

2,6-Bis[(diethylamino)methyl]-4-methoxyphenol

Cat. No.: B14290017
CAS No.: 121118-44-3
M. Wt: 294.4 g/mol
InChI Key: BJCVGUCMDRLMIN-UHFFFAOYSA-N
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Description

2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is an organic compound with a complex structure that includes both phenolic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol typically involves the reaction of 2,6-dimethyl-4-methoxyphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(diethylamino)methyl]-4-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction and conditions used.

Scientific Research Applications

2,6-Bis[(diethylamino)methyl]-4-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the amine groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

121118-44-3

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

2,6-bis(diethylaminomethyl)-4-methoxyphenol

InChI

InChI=1S/C17H30N2O2/c1-6-18(7-2)12-14-10-16(21-5)11-15(17(14)20)13-19(8-3)9-4/h10-11,20H,6-9,12-13H2,1-5H3

InChI Key

BJCVGUCMDRLMIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)OC

Origin of Product

United States

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